molecular formula C13H11ClN2O2S B13768563 ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- CAS No. 6631-87-4

ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO-

Katalognummer: B13768563
CAS-Nummer: 6631-87-4
Molekulargewicht: 294.76 g/mol
InChI-Schlüssel: OWRLOGVOPJWMPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- is a complex organic compound characterized by the presence of an aniline group substituted with a p-chlorophenylthiomethyl group and a p-nitro group

Vorbereitungsmethoden

The synthesis of ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- involves several steps. One common method includes the reaction of p-chlorophenylthiomethyl chloride with aniline in the presence of a base to form the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- can be compared with similar compounds such as:

The uniqueness of ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- lies in its combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

6631-87-4

Molekularformel

C13H11ClN2O2S

Molekulargewicht

294.76 g/mol

IUPAC-Name

N-[(4-chlorophenyl)sulfanylmethyl]-4-nitroaniline

InChI

InChI=1S/C13H11ClN2O2S/c14-10-1-7-13(8-2-10)19-9-15-11-3-5-12(6-4-11)16(17)18/h1-8,15H,9H2

InChI-Schlüssel

OWRLOGVOPJWMPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NCSC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.